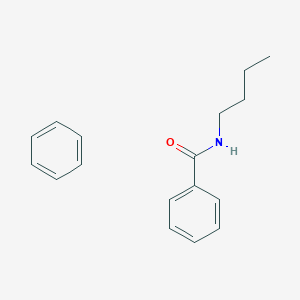
N-Butylbenzamide--benzene (1/1)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Butylbenzamide–benzene (1/1) is an organic compound that consists of a benzene ring attached to an N-butylbenzamide group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Butylbenzamide–benzene (1/1) can be achieved through the direct condensation of benzoic acid and butylamine. This reaction typically requires the presence of a condensing agent such as 4-dimethylaminopyridine (DMAP) or N,N-diisopropylethylamine (DIPEA) to facilitate the formation of the amide bond .
Industrial Production Methods
In industrial settings, the production of N-Butylbenzamide–benzene (1/1) often involves the use of ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4). This method is known for its efficiency, eco-friendliness, and high yield .
Analyse Chemischer Reaktionen
Types of Reactions
N-Butylbenzamide–benzene (1/1) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like nitric acid (HNO3) and sulfuric acid (H2SO4) are used for nitration reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of nitrobenzene derivatives.
Wissenschaftliche Forschungsanwendungen
N-Butylbenzamide–benzene (1/1) has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential antibacterial properties.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of pharmaceuticals, plastics, and other industrial products.
Wirkmechanismus
The mechanism of action of N-Butylbenzamide–benzene (1/1) involves its interaction with specific molecular targets and pathways. The compound can undergo nucleophilic substitution reactions, where the benzene ring acts as an electron-rich center, facilitating the attack by nucleophiles . This interaction can lead to the formation of various derivatives with different biological activities.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-Butylbenzene: Similar in structure but lacks the amide group.
Benzamide: Contains the amide group but lacks the butyl substituent.
N-Butylbenzamide: Similar but does not have the benzene ring attached.
Eigenschaften
CAS-Nummer |
90239-29-5 |
|---|---|
Molekularformel |
C17H21NO |
Molekulargewicht |
255.35 g/mol |
IUPAC-Name |
benzene;N-butylbenzamide |
InChI |
InChI=1S/C11H15NO.C6H6/c1-2-3-9-12-11(13)10-7-5-4-6-8-10;1-2-4-6-5-3-1/h4-8H,2-3,9H2,1H3,(H,12,13);1-6H |
InChI-Schlüssel |
KRCBVHSIWGOPRQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCNC(=O)C1=CC=CC=C1.C1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 4-[(4-chloro-3-oxobut-1-en-1-yl)amino]benzoate](/img/structure/B14362341.png)

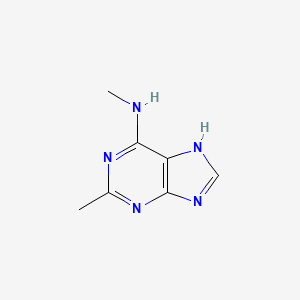

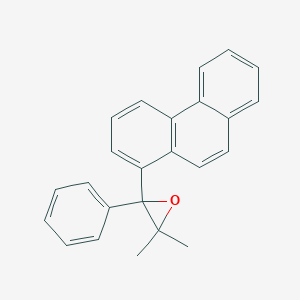
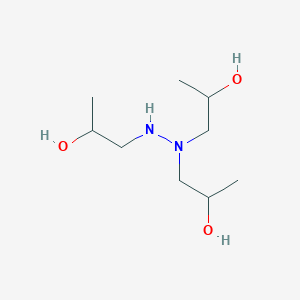

![1-[1-(Cyclohex-1-en-1-yl)-1-isocyanoethanesulfonyl]-4-methylbenzene](/img/structure/B14362391.png)
![3-Oxa-1-azaspiro[4.5]decan-2-one, 4-methylene-](/img/structure/B14362396.png)

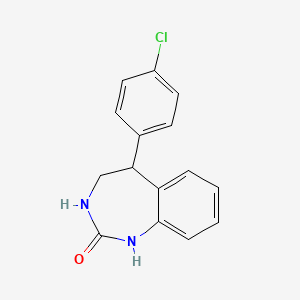

![9-[(Prop-2-YN-1-YL)amino]-1H-phenalen-1-one](/img/structure/B14362414.png)
![Formic acid;8-tricyclo[5.2.1.02,6]decanylmethanol](/img/structure/B14362423.png)
